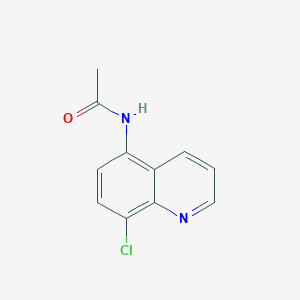![molecular formula C12H20N2O2 B7509965 N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide selectively targets mutant forms of EGFR, particularly the T790M mutation, which is resistant to first- and second-generation EGFR inhibitors. By irreversibly binding to the mutant EGFR, N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide inhibits downstream signaling pathways that promote cell survival and proliferation, leading to tumor regression.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has been shown to have minimal off-target effects, resulting in fewer side effects compared to first- and second-generation EGFR inhibitors. N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has several advantages for use in lab experiments, including its specificity for mutant EGFR and its minimal off-target effects. However, its irreversible binding to EGFR may limit its use in certain experimental settings, and its high cost may also be a limitation for some researchers.
Zukünftige Richtungen
For N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide research include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential use in other cancer types, and identifying mechanisms of resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide in order to develop strategies to overcome resistance. Additionally, further research is needed to fully understand the long-term effects of N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide treatment and its potential impact on patient survival.
Synthesemethoden
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide is synthesized through a multistep process that involves the reaction of 2-bromo-4-methoxy-5-(trifluoromethyl)aniline with (R)-2-(cyclohexylamino)propanoic acid to form the intermediate compound, which is then treated with 1,2-diaminocyclohexane and trifluoroacetic acid to yield N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC, particularly in patients with EGFR T790M mutation. In a phase I clinical trial, N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide demonstrated a response rate of 51% in patients with EGFR T790M mutation-positive NSCLC. Subsequent phase II and III trials confirmed the efficacy of N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide in this patient population, leading to its approval by the US Food and Drug Administration (FDA) in 2015.
Eigenschaften
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(14-7-4-8-14)9-13-12(16)10-5-2-1-3-6-10/h10H,1-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEVELQJMDQRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)



![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)


![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)

